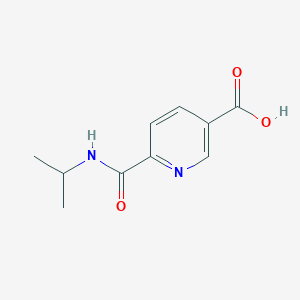

6-(Isopropylcarbamoyl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

BHXPNDHJIKIYHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Isopropylcarbamoyl Nicotinic Acid and Its Analogs

Strategic Chemical Synthesis of the Nicotinic Acid Core

Pyridine (B92270) Ring Functionalization and Carboxylation Approaches

The introduction of substituents at the 6-position of the pyridine ring is a key challenge due to the electronic nature of the heterocycle. One common strategy involves starting with a pre-functionalized pyridine derivative, such as 6-chloronicotinic acid or 6-aminonicotinic acid.

For instance, 6-chloronicotinic acid can serve as a versatile intermediate. The chlorine atom can be displaced by various nucleophiles to introduce a range of functionalities prior to the formation of the final amide. Alternatively, catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to introduce carbon- or nitrogen-based substituents at the 6-position.

Direct C-H functionalization of the pyridine ring is a more atom-economical approach. Transition-metal-catalyzed C-H activation at the C6 position, followed by coupling with a suitable partner, can provide a direct route to 6-substituted pyridines.

Once the desired substituent is in place at the 6-position, the carboxylic acid group at the 3-position can be introduced through various carboxylation methods. This can involve the oxidation of a methyl group, the hydrolysis of a nitrile, or the direct carboxylation of the pyridine ring using carbon dioxide with a suitable catalyst. Recent advancements in electrochemical carboxylation offer a promising and sustainable alternative. encyclopedia.pub A study on the electrochemical carboxylation of pyridines demonstrated that by altering the type of electrochemical reactor, the site of carboxylation can be selectively controlled, yielding different isomers. encyclopedia.pub

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-substituted pyridine N-oxides | Grignard reagents, THF, 25°C; then Ac₂O, 120°C, 4 min | 2,6-disubstituted pyridines | Good | researchgate.net |

| 6-Aminonicotinic acid | Sodium or potassium carbonate, DMF, elevated temp.; then 3-chloromethylpyridine HCl | 6-Aminonicotinic acid nicotinyl ester | Not specified | google.com |

| 2-chloro-3-cyanopyridine | Morpholine, piperidine, or pyrrolidine | 2-substituted-3-cyanopyridines | Not specified | nih.gov |

Stereoselective Synthesis Considerations for Chiral Centers

While 6-(isopropylcarbamoyl)nicotinic acid itself is not chiral, the introduction of chiral centers in its analogs is a significant area of research. The development of catalytic asymmetric methods for the synthesis of chiral pyridine derivatives is challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with catalyst activity. chim.it

One approach involves the asymmetric reduction of a prochiral ketone or imine on a pyridine-containing substrate. Chiral catalysts, such as those based on rhodium or iridium with chiral ligands, can effect these transformations with high enantioselectivity. For instance, the catalytic asymmetric reduction of pyridine-based ketones or olefins can provide access to chiral pyridine derivatives. chim.it

Another strategy is the use of chiral auxiliaries. An enantiopure auxiliary can be attached to the pyridine ring or a precursor, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral product.

Recent advances have also focused on catalytic asymmetric C-H functionalization, where a chiral catalyst directs the enantioselective introduction of a new substituent onto the pyridine ring. chim.it The design of novel chiral pyridine-derived ligands has been instrumental in the success of these reactions. acs.orgnih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantioselectivity | Reference |

| Asymmetric Reductive Heck | Rh-catalyst, chiral ligand | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | 3-Substituted tetrahydropyridines | High | nih.gov |

| Asymmetric C-H Borylation | Iridium catalyst, chiral N,B-ligand | Diaryl(2-pyridyl)methanes | Chiral tri(hetero)arylmethanes | High | chim.it |

| Asymmetric Acetoxylative Cyclization | Palladium catalyst, planar-chiral oxazole-pyridine ligand | Alkyne-tethered cyclohexadienones | Chiral cis-hydrobenzofurans | High | acs.org |

Installation of the Isopropylcarbamoyl Moiety

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. This can be achieved through direct amidation or via a multi-step sequence involving precursor synthesis and subsequent functionalization.

Direct Amidation and Coupling Reactions

The most straightforward method for installing the isopropylcarbamoyl group is the direct reaction of a 6-substituted nicotinic acid derivative with isopropylamine. This typically requires the activation of the carboxylic acid. Common activating agents include thionyl chloride to form the acid chloride, or coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). nih.govnih.gov

Transition-metal-catalyzed amidation reactions offer an alternative, often milder, approach. Catalysts based on metals like palladium or copper can facilitate the direct coupling of carboxylic acids with amines, avoiding the need for stoichiometric activating agents and reducing waste generation.

Precursor Synthesis and Post-functionalization Strategies

An alternative to direct amidation involves the synthesis of a precursor molecule that is later converted to the desired isopropylcarbamoyl group. For example, one could start with 6-aminonicotinic acid. chemicalbook.com The amino group could first be protected, followed by activation of the carboxylic acid and reaction with a suitable reagent. Subsequent deprotection and reaction with an isopropyl isocyanate or a related electrophile would yield the final product.

Another strategy involves the use of a precursor that can be readily converted to the amide. For instance, a 6-hydrazinonicotinamide derivative could be synthesized and then subjected to reductive cleavage and subsequent N-isopropylation. nih.gov

Post-functionalization strategies on the pyridine ring itself can also be employed. A pre-formed N-isopropylnicotinamide could be functionalized at the 6-position. This might involve a directed metalation-lithiation at the C6 position followed by quenching with an appropriate electrophile, although regioselectivity can be a challenge. Skeletal editing of pyridines is an emerging area that could offer novel post-functionalization routes. eurekalert.org

Innovations in Green Chemistry for Nicotinic Acid Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. Key areas of innovation include the use of biocatalysis, greener solvents, and energy-efficient reaction conditions.

Enzymatic synthesis offers a highly selective and environmentally benign route to nicotinic acid derivatives. eurekalert.org For example, nitrilases can be used for the hydrolysis of cyanopyridines to nicotinic acids under mild aqueous conditions. Lipases have been employed for the amidation of nicotinic acid esters. A study demonstrated the use of Novozym® 435, an immobilized lipase from Candida antarctica, to catalyze the synthesis of nicotinamide (B372718) derivatives in a continuous-flow microreactor, significantly reducing reaction times and improving yields compared to batch processes. acs.org

The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is another important aspect of green synthesis. Catalytic oxidation of 3-methylpyridine (B133936) to nicotinic acid has been explored in supercritical water. acs.org

Catalytic approaches that minimize waste are also central to green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused is highly desirable. For instance, a Cu/13X zeolite catalyst has been developed for the selective oxidation of 3-methylpyridine to niacin using 30% hydrogen peroxide, a greener oxidizing agent than traditional reagents like nitric acid. wur.nl

| Green Approach | Catalyst/Enzyme | Substrate | Product | Key Advantages | Reference |

| Biocatalytic Amidation | Novozym® 435 (Lipase) | Methyl nicotinate and amines | Nicotinamide derivatives | Short reaction time (35 min), high yields (81.6-88.5%), green solvent (tert-amyl alcohol) | acs.org |

| Catalytic Oxidation | Cu/13X zeolite | 3-methylpyridine | Niacin | Mild conditions, green oxidant (30% H₂O₂), high selectivity | wur.nl |

| Enzymatic Hydrolysis | Nitrilase | 3-cyanopyridine | Nicotinic acid | Mild aqueous conditions, high conversion rates | eurekalert.org |

Biocatalytic Approaches to Nicotinic Acid and its Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of nicotinic acid, the core structure of this compound. frontiersin.orgnih.gov The primary biocatalytic routes involve the enzymatic hydrolysis of 3-cyanopyridine. Two main enzymatic pathways are utilized: a one-step conversion using nitrilase and a two-step process involving nitrile hydratase and amidase. mdpi.com

Nitrilases directly hydrolyze the nitrile group of 3-cyanopyridine to a carboxylic acid, producing nicotinic acid and ammonia. mdpi.com Various microorganisms have been identified as sources of nitrilases with high activity and stability. For instance, Rhodococcus rhodochrous J1 was one of the first strains reported to catalyze this conversion with high efficiency. nih.gov

The nitrile hydratase/amidase system first converts 3-cyanopyridine to nicotinamide, which is then hydrolyzed to nicotinic acid by the amidase. This two-step process has also been extensively studied and optimized.

While specific biocatalytic routes for the direct synthesis of this compound are not extensively detailed in current literature, the established methods for nicotinic acid provide a strong foundation. The enzymatic machinery used for the parent compound could potentially be adapted for substituted pyridines. For example, research into the biocatalytic production of other nicotinic acid derivatives, such as 2-chloronicotinic acid from 2-chloro-3-cyanopyridine, demonstrates the potential of these enzymatic systems to accommodate substituted substrates. researchgate.net

The table below summarizes key research findings on the biocatalytic synthesis of nicotinic acid, which could inform the development of processes for its derivatives.

| Enzyme/Microorganism | Substrate | Product | Key Findings |

| Rhodococcus rhodochrous J1 (Nitrilase) | 3-Cyanopyridine | Nicotinic Acid | High yield and selectivity in the direct conversion. nih.gov |

| Nocardia globerula NHB-2 | 3-Cyanopyridine | Nicotinic Acid | Utilized in a fed-batch reaction to achieve high product concentrations. frontiersin.orgnih.gov |

| Recombinant E. coli expressing nitrilase | 3-Cyanopyridine | Nicotinic Acid | Immobilized whole cells demonstrated improved stability and reusability. mdpi.com |

| Pseudomonas putida (Nitrilase) | 3-Cyanopyridine | Nicotinic Acid | High-density culture strategies employed to enhance biomass and enzyme production. nih.gov |

The development of biocatalysts for the synthesis of this compound would likely involve screening for novel enzymes with activity towards a substituted 3-cyanopyridine precursor or protein engineering of existing nitrilases to enhance their substrate specificity and catalytic efficiency.

Scale-Up Considerations and Process Optimization in Academic Research

The transition of a biocatalytic process from a laboratory scale to a larger, more industrially relevant scale presents several challenges. Academic research has focused on various strategies to address these, primarily for the production of nicotinic acid, which can be extrapolated to its derivatives.

Immobilization: Immobilization of enzymes or whole cells onto a solid support is a widely used technique to improve the stability, reusability, and operational efficiency of biocatalysts. frontiersin.org For nicotinic acid synthesis, recombinant E. coli cells expressing nitrilase have been immobilized, showing enhanced thermal and pH stability. mdpi.com Immobilized biocatalysts are particularly advantageous for continuous processes, such as those using packed-bed reactors. mdpi.com

Process Optimization in Bioreactors: The choice of bioreactor and the optimization of reaction parameters are crucial for successful scale-up. For the synthesis of nicotinic acid, semi-continuous packed-bed bioreactors with immobilized cells have been shown to achieve high space-time yields and allow for repeated batch operations with consistent performance. mdpi.com Optimization of parameters such as temperature, pH, substrate flow rate, and buffer composition is essential to maximize productivity and minimize costs. mdpi.comfrontiersin.org

The table below outlines key considerations and strategies for the scale-up and optimization of biocatalytic processes for nicotinic acid and its analogs.

| Parameter | Strategy | Rationale |

| Substrate/Product Inhibition | Fed-batch feeding | Maintains low substrate/product concentrations to avoid enzyme inhibition. frontiersin.orgnih.gov |

| Biocatalyst Concentration | High-density cell culture | Increases volumetric productivity. nih.gov |

| Biocatalyst Stability & Reusability | Whole-cell/Enzyme immobilization | Enhances operational stability and allows for catalyst recycling. mdpi.comfrontiersin.org |

| Process Continuity | Packed-bed bioreactors | Enables continuous operation and high throughput. mdpi.com |

| Reaction Conditions | Optimization of pH, temperature, etc. | Maximizes enzyme activity and stability. frontiersin.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Isopropylcarbamoyl Nicotinic Acid Derivatives

Role of the Isopropylcarbamoyl Group in Modulating Biological Interactions

The isopropylcarbamoyl group at the 6-position of the nicotinic acid scaffold is a critical determinant of the molecule's biological profile. This functional group, consisting of an amide linkage to an isopropyl moiety, can engage in various non-covalent interactions with biological targets such as enzymes or receptors. The amide portion is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), allowing for robust interactions with amino acid residues in a protein's binding pocket. mdpi.com

The isopropyl group itself is a small, branched alkyl substituent that provides a degree of lipophilicity. This can facilitate entry into hydrophobic pockets within a target protein. The specific steric bulk and shape of the isopropyl group are often crucial for achieving a precise fit, which can be critical for biological activity. Studies on other nicotinamide (B372718) derivatives have revealed that the nature and position of such alkyl groups are critical for antifungal activity, suggesting that the isopropyl moiety in 6-(isopropylcarbamoyl)nicotinic acid likely plays a key role in defining its spectrum of activity. nih.gov The presence of an amide or carbamate (B1207046) group is a characteristic feature in many biologically active molecules, where it can interact with amino acid residues or peptide bonds of proteins, leading to the inhibition of biological processes like photosynthetic electron transport (PET). mdpi.com

Systematic Structural Modifications on the Nicotinic Acid Heterocycle

Systematic modification of the nicotinic acid core is a cornerstone of SAR studies. The pyridine (B92270) ring is a π-deficient aromatic system, and its electronic properties are heavily influenced by the nature and position of its substituents. These properties, in turn, dictate the molecule's reactivity, basicity, and ability to interact with biological targets. scribd.comuoanbar.edu.iq

The 6-position of the pyridine ring, adjacent to the nitrogen atom, is a key site for chemical modification. Substituents at this position can profoundly influence the molecule's interaction with target proteins through steric and electronic effects. For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, modifications at this position have been shown to be critical for achieving high potency and selectivity. nih.govnih.gov

Research on nicotinic acid analogues as inhibitors of carbonic anhydrase III has shown that various substituents at the 6-position significantly alter inhibitory activity. For example, introducing a bromine atom (6-bromonicotinic acid) or a hydroxyl group (6-hydroxynicotinic acid) resulted in greater potency compared to the unsubstituted nicotinic acid parent. researchgate.net This highlights that both electron-withdrawing and electron-donating groups can be beneficial, depending on the specific interactions required within the target's active site. The enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid by nicotinic acid hydroxylase further underscores the biological relevance of functionalization at this position. nih.gov

| Compound/Derivative | Substituent at 6-Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 6-bromonicotinic acid | -Br | Increased inhibitory activity against Carbonic Anhydrase III compared to nicotinic acid. | researchgate.net |

| 6-hydroxynicotinic acid | -OH | Increased inhibitory activity against Carbonic Anhydrase III compared to nicotinic acid. | researchgate.net |

| 6-aminonicotinic acid | -NH₂ | Lower inhibitory activity against Carbonic Anhydrase III compared to 6-bromo and 6-hydroxy derivatives. | researchgate.net |

| 6-methylnicotinic acid | -CH₃ | Lower inhibitory activity against Carbonic Anhydrase III compared to 6-bromo and 6-hydroxy derivatives. | researchgate.net |

| AMOP-H-OH | -[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol | High potency and selectivity for α4β2-nAChRs. | nih.gov |

Modifications at other positions on the pyridine ring, such as the 2- and 5-positions, have also been extensively explored to build a comprehensive SAR profile. The reactivity of the pyridine ring towards nucleophilic substitution is generally favored at the 2- and 4-positions, while electrophilic substitution tends to occur at the 3-position. uoanbar.edu.iq

2-Substitution: The introduction of substituents at the 2-position can lead to compounds with a range of biological activities. For example, 2-substituted aryl derivatives of nicotinic acid have demonstrated significant anti-inflammatory and analgesic properties, with 2-bromo aryl substituents showing particularly strong activity. chemistryjournal.net Similarly, studies on 2-(1-adamantylthio)nicotinic acid and its analogues revealed potent vasorelaxant and antioxidant properties. nih.govmdpi.com Catalyst-controlled additions to the pyridine ring can selectively yield C2-arylated products, which are valuable intermediates for complex nitrogen heterocycles. nih.gov

5-Substitution: The 5-position (meta to the ring nitrogen) is electronically distinct from the 2- and 6-positions. Substituents here can influence the electronic distribution of the ring and the orientation of the C3-carboxylic acid group. In the context of nicotinic receptor agonists, substitutions on the pyridine ring, including at the 5-position, have been shown to modulate affinity, efficacy, and subtype selectivity. nih.gov For instance, a study on nicotinic acid analogues found that a 5-chloro-2-hydroxynicotinic acid derivative was a more potent inhibitor of carbonic anhydrase III than the parent nicotinic acid. researchgate.net

Conformational Analysis and Molecular Modeling in SAR Studies

Conformational analysis and molecular modeling are indispensable tools for rationalizing observed SAR data and guiding the design of new analogues. These computational techniques provide insight into the three-dimensional structure of molecules and their preferred conformations, which is critical for understanding how they interact with their biological targets. epstem.netresearchgate.net

Molecular docking studies can predict the binding mode of a ligand within the active site of a protein. For example, docking studies of nicotinic acid analogues into the binding pocket of carbonic anhydrase III revealed key binding interactions and helped explain why certain derivatives, such as 6-bromonicotinic acid and 6-hydroxynicotinic acid, were more active. researchgate.net Such models can highlight crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex.

Potential energy surface (PES) scans are used to determine the rotational barriers around key single bonds, such as the bond connecting the pyridine ring to the carbamoyl (B1232498) group. This analysis helps to identify low-energy, biologically relevant conformations. epstem.net Understanding the conformational flexibility of the isopropylcarbamoyl side chain and the orientation of the carboxylic acid group is essential for designing molecules that can adopt the optimal geometry for binding to a specific biological target. nih.gov

Ligand Efficiency and Selectivity Descriptors in Academic Contexts

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and other related metrics are used to assess the binding efficiency of a molecule relative to its size. LE is typically calculated as the binding energy divided by the number of non-hydrogen atoms. It provides a way to compare compounds of different sizes and prioritize those that make the most efficient use of their atoms to achieve binding.

Selectivity is another critical parameter, describing a compound's ability to interact with its intended target over other related targets. High selectivity is often essential to minimize off-target effects. For nicotinic acid derivatives targeting specific receptor subtypes, achieving high selectivity is a major goal. For example, the ligand AMOP-H-OH and its analogues were found to have high potency and selectivity for α4β2-nicotinic acetylcholine receptors (nAChRs) over other subtypes. nih.govnih.gov This selectivity is crucial for developing therapeutics with a cleaner pharmacological profile. The development of such selective ligands is a significant challenge due to the subtle structural differences between receptor subtypes. nih.gov Nicotinic acid and its derivatives are known to act as multifunctional pharmacophores, and understanding the structural basis of their selectivity is key to harnessing their therapeutic potential in diverse areas, from agriculture to medicine. mdpi.com

Mechanistic Elucidation of Biological Actions of 6 Isopropylcarbamoyl Nicotinic Acid and Its Analogs

Identification and Characterization of Molecular Targets

There is no specific information available in the reviewed scientific literature that identifies and characterizes the molecular targets of 6-(Isopropylcarbamoyl)nicotinic acid.

Protein-Ligand Interaction Studies

No protein-ligand interaction studies specifically involving this compound have been found in the public domain. While studies on other nicotinic acid derivatives often involve interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and other binding proteins, data specific to the isopropylcarbamoyl derivative is not available.

Enzyme Kinetic Analysis and Inhibition Mechanisms

Detailed enzyme kinetic analyses and specific inhibition mechanisms for this compound are not documented in the available scientific literature. Studies on nicotinic acid and nicotinamide (B372718) have shown inhibition of enzymes such as CYP2D6, CYP3A4, and CYP2E1, with the proposed mechanism involving the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. rsc.org However, kinetic data such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values specifically for this compound are not available.

Investigation of Intracellular Signaling Pathways and Cellular Responses

Specific investigations into the intracellular signaling pathways and cellular responses modulated by this compound have not been reported in the reviewed literature.

Regulation of Gene Expression Profiles

There is no available data from microarray or other gene expression profiling studies that detail the effects of this compound on cellular gene expression. For nicotinic acid itself, studies in various cell types have shown alterations in the expression of genes involved in lipid metabolism and inflammation. nih.gov For instance, in adipocytes, nicotinic acid has been shown to inhibit the induction of proinflammatory chemokines and increase the expression of the anti-atherosclerotic adipokine, adiponectin. nih.gov However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Modulation of Receptor-Mediated Signaling Cascades

Information regarding the modulation of receptor-mediated signaling cascades by this compound is not present in the current body of scientific literature. Nicotinic acid is known to act through G protein-coupled receptors, such as GPR109A, leading to downstream effects like the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. nih.gov The specific interactions and downstream consequences of this compound on these or other receptor pathways remain uninvestigated.

Biophysical Studies on Compound-Target Interactions

No biophysical studies, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, have been published that characterize the interaction between this compound and any potential biological target.

Computational Chemistry Approaches to Mechanistic Understanding (e.g., Molecular Docking)

Computational chemistry, particularly molecular docking, serves as a powerful tool for elucidating the biological mechanisms of nicotinic acid derivatives. These studies predict the binding orientation and affinity of a ligand to a specific protein target, offering insights into potential therapeutic actions.

Molecular docking studies on novel nicotinic acid derivatives have been conducted to understand their antimicrobial and antifungal activities. For instance, a series of dipeptide derivatives based on nicotinoylglycylglycine hydrazide were docked with the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). The results, harmonized with biological activity data, suggested that several of these compounds have a strong potential to inhibit these microbial enzymes. nih.gov The docking scores for these derivatives ranged from -9.597 to -17.891, with binding affinities between -4.781 and -7.152 kcal/mol. nih.gov One of the highly-ranked compounds, a hydrazide substitution, exhibited a good binding affinity (−5.315 Kcal/mol) and docking score (−11.868), forming hydrogen bonds with Ser448, Glu623, and Gln524 residues of the target protein. nih.gov

Similarly, other studies involving dipeptide derivatives of nicotinic acid investigated their binding to enoyl reductase from E. coli and cytochrome P450 14α-sterol demethylase (Cyp51) from Candida albicans. nih.gov The MolDock scores for the tested compounds ranged from -117 to -171 against the E. coli enzyme and from -107 to -179 against the C. albicans enzyme, indicating strong potential binding interactions. nih.gov

In another study, N-acylhydrazone derivatives of nicotinic acid were synthesized and evaluated for their antimicrobial activity through in silico and molecular docking studies against the FAB protein. derpharmachemica.com Several of the synthesized compounds showed good docking scores (around -6.50), which were better than the standard ciprofloxacin (B1669076) (-4.74). derpharmachemica.com These computational findings support the observed minimum inhibitory concentrations (MIC) against various bacterial and fungal strains. derpharmachemica.com

Computational methods are also used to understand the enzymatic mechanisms involved in the metabolism of nicotinic acid analogs. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method has been employed to study the hydride transfer mechanism for Nicotine (B1678760) oxidoreductase (NicA2), a flavoenzyme that oxidizes S-nicotine. nih.gov This research highlights how computational models can analyze the geometry and energetics of reaction mechanisms, such as the transfer of a hydride anion from the substrate to the FAD cofactor, a process central to the biological action of many related compounds. nih.gov Multi-scale computational approaches, including density functional theory (DFT) and QM/MM methods, have also been used to investigate the catalytic mechanism of nicotinamidase, an enzyme that hydrolyzes nicotinamide to nicotinic acid. mdpi.com

| Compound Series | Target Protein | Docking Score Range | Binding Affinity Range (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Nicotinoylglycylglycine Hydrazide Derivatives | PBP3, CYP51 | -9.597 to -17.891 | -4.781 to -7.152 | Ser448, Glu623, Gln524 | nih.gov |

| Dipeptide Derivatives | E. coli Enoyl Reductase | -117 to -171 (MolDock Score) | Not Reported | Not Specified | nih.gov |

| Dipeptide Derivatives | C. albicans Cyp51 | -107 to -179 (MolDock Score) | Not Reported | Not Specified | nih.gov |

| N-acylhydrazone Derivatives | FAB protein | ~ -6.50 | Not Reported | Not Specified | derpharmachemica.com |

Mechanistic Pathways of Chemical Transformations (e.g., rearrangements, oxidation kinetics)

The chemical structure of this compound, featuring both a carboxylic acid and an amide group, makes it susceptible to various chemical transformations, including rearrangements and oxidation.

Rearrangement Reactions

The amide functional group in nicotinic acid derivatives can undergo several classic rearrangement reactions. The Hofmann rearrangement, for example, converts a primary amide into a primary amine with one fewer carbon atom. bdu.ac.in This reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate that can then be hydrolyzed to an amine. bdu.ac.in This pathway is relevant in the synthesis of compounds like 3-Aminopyridine from nicotinic acid. bdu.ac.in Similarly, the Curtius rearrangement transforms acyl azides into isocyanates. bdu.ac.in Research indicates that this is a concerted process where the loss of nitrogen gas and the migration of the R-group occur simultaneously. bdu.ac.in

Oxidation Kinetics and Pathways

The pyridine ring and its substituents are subject to oxidative transformations. The oxidation of nicotinic acid has been studied using various oxidants. For example, the kinetics of nicotinic acid oxidation by permanganate (B83412) in an acidic medium have been thoroughly investigated. epa.gov The reactivity of nicotinic acid in these reactions was found to be greater than that of its isomer, isonicotinic acid. epa.gov

Another study focused on the oxidation kinetics of Vitamin B3 (niacin) using sodium N-bromo benzenesulphonamide (Bromamine-B) in the presence of hydrochloric acid. isca.me The reaction showed a first-order dependence on the concentration of niacin. isca.me In the absence of a catalyst, the mechanism involves the deprotonation of the oxidant followed by hydrolysis to form HOBr, which is the active oxidizing species that reacts with the substrate in the slow step. isca.me

Enzymatic oxidation is also a key transformation pathway. In certain Bacillus species, nicotinic acid is hydroxylated to 6-hydroxynicotinic acid, which is then further hydroxylated to 2,6-dihydroxynicotinic acid. nih.gov The enzymes responsible, nicotinic acid hydroxylase and 6-hydroxynicotinic acid hydroxylase, are large, iron-containing flavoproteins. nih.gov In Pseudomonas species, nicotinic acid hydroxylase (NicAB) is also responsible for transforming nicotinic acid into 6-hydroxynicotinic acid as part of its degradation pathway. nih.gov

Industrially, the oxidation of alkylpyridines like 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974) is a primary method for producing nicotinic acid. nih.gov These processes often involve oxidation with nitric acid at high temperatures and pressures or catalytic gas-phase oxidation. nih.gov

| Oxidant | Medium | Order of Reaction (w.r.t. Nicotinic Acid) | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Potassium Permanganate | Acidic | Not explicitly stated, complex rate law | Reaction with HMnO₄ | epa.gov |

| Sodium N-bromo benzenesulphonamide (Bromamine-B) | HCl | First Order | Reaction of substrate with HOBr (active species) in the slow step | isca.me |

Preclinical Biological Evaluation of 6 Isopropylcarbamoyl Nicotinic Acid and Analogous Compounds

Anti-inflammatory and Immunomodulatory Activities

Nicotinic acid and its derivatives have demonstrated notable anti-inflammatory and immunomodulatory effects. These properties are primarily mediated through the GPR109A receptor, which is expressed in various immune cells, including monocytes and macrophages. Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory mediators. nih.govresearchgate.net

Cyclooxygenase (COX) Isoform Selectivity Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov The selectivity of NSAIDs for these isoforms is a critical determinant of their efficacy and side-effect profile. nih.gov

Currently, there is a lack of specific studies in the public domain detailing the cyclooxygenase (COX) isoform selectivity of 6-(isopropylcarbamoyl)nicotinic acid. However, research on analogous compounds, such as nicotinic acid, has shown that its anti-inflammatory effects are independent of the prostaglandin pathways, suggesting that it may not directly inhibit COX enzymes in the same manner as traditional NSAIDs. nih.gov Further investigation is required to elucidate the precise interaction, if any, of this compound with COX-1 and COX-2.

Cytokine Production Modulation (e.g., TNF-α, IL-6)

The modulation of pro-inflammatory cytokine production is a key mechanism through which anti-inflammatory agents exert their effects. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal cytokines in the inflammatory response. openveterinaryjournal.com

Studies on nicotinic acid, a parent compound to this compound, have demonstrated its ability to significantly reduce the secretion of TNF-α and IL-6 in human monocytes stimulated with lipopolysaccharide (LPS). nih.gov In one study, nicotinic acid reduced the secretion of TNF-α by 49.2% and IL-6 by 56.2%. nih.gov Similarly, nicotinamide (B372718), another related compound, has been shown to be a potent inhibitor of several pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov

Interactive Table: Effect of Nicotinic Acid on Cytokine Production in LPS-Stimulated Human Monocytes nih.gov

| Cytokine | Percentage Reduction |

| TNF-α | 49.2% |

| IL-6 | 56.2% |

Metabolic Regulation and Enzyme Inhibition

Metabolic regulation is a crucial area of therapeutic intervention for various diseases, including type 2 diabetes and metabolic syndrome. Enzyme inhibition is a primary mechanism through which drugs can modulate metabolic pathways.

Glycosidase Inhibition (α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. nih.gov A recent study on a library of novel nicotinic acid derivatives, modified at position 6 of the pyridine (B92270) ring, revealed their potential as inhibitors of these enzymes. nih.gov

Specifically, certain derivatives demonstrated micromolar inhibition against α-amylase, with one compound showing a remarkable 72% enzyme inactivation level, surpassing the efficacy of the control drug, acarbose. nih.gov Other derivatives exhibited significant inhibition of α-glucosidase, with inhibitory values comparable to acarbose and a substantial enhancement in enzyme inhibition at saturation (around 80-90%). nih.gov Mechanistic studies indicated that these promising compounds acted through a noncompetitive inhibition mechanism for both enzymes. nih.gov

Interactive Table: Inhibitory Activity of Nicotinic Acid Derivatives Against Glycosidases nih.gov

| Enzyme | Key Finding |

| α-Amylase | Micromolar inhibition with up to 72% enzyme inactivation. |

| α-Glucosidase | Inhibition comparable to acarbose with 80-90% inhibition at saturation. |

Modulation of Lipid Metabolism Pathways (e.g., diacylglycerol acyltransferase-2 inhibition)

Diacylglycerol acyltransferase-2 (DGAT2) is a key enzyme in the synthesis of triglycerides. frontiersin.org Inhibition of DGAT2 is a promising therapeutic strategy for conditions like nonalcoholic steatohepatitis (NASH). nih.gov

Research has shown that niacin (nicotinic acid) can selectively and noncompetitively inhibit DGAT2 activity in HepG2 cells, without affecting DGAT1 activity. nih.govcaldic.com This inhibition leads to a decrease in triglyceride synthesis. nih.gov The IC50 for niacin's inhibition of DGAT activity was found to be 0.1 mM. caldic.com Enzyme kinetic studies revealed that niacin decreased the apparent Vmax of the enzyme while the apparent Km remained constant, which is characteristic of noncompetitive inhibition. caldic.com

Antimicrobial and Antiparasitic Potential

The search for new antimicrobial and antiparasitic agents is a global health priority. Nicotinic acid and its derivatives have been investigated for their potential in this area.

Studies on a series of nicotinic acid benzylidene hydrazide derivatives have demonstrated their in vitro antimicrobial activities. researchgate.net For instance, one of the derivatives, nicotinic acid (2-nitro-benzylidene)-hydrazide, was found to be particularly active against Bacillus subtilis. researchgate.net

Activity against Mycobacterial Strains

Research into the antimycobacterial properties of nicotinic acid derivatives has revealed promising activity against various mycobacterial species. While specific data on this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight into the potential efficacy of this chemical class.

A study investigating a range of chemical compounds identified several with significant activity against both tuberculous and non-tuberculous mycobacteria (NTM). This screening highlighted compounds that could reduce the intracellular survival of Mycobacterium tuberculosis (Mtb) and NTM species within infected macrophages. Notably, some compounds demonstrated broad activity against different mycobacterial strains, including drug-resistant clinical isolates.

The activity of selected hit compounds from a high-throughput screen was evaluated in vitro and within THP-1 macrophages. The following table summarizes the activity of representative analogous compounds against various mycobacterial strains.

| Compound Class | Target Mycobacteria | Activity in THP-1 Macrophages | In Vitro Activity (MIC50) |

|---|---|---|---|

| Thiazole-hydrazide | M. avium subsp. hominissuis (MAH) | Significant reduction in CFU | Data not specified |

| Pyridine-hydrazide | M. abscessus (Mab) | Significant reduction in CFU | Data not specified |

| Triazole-carboxamide | M. tuberculosis H37Ra (Mtb) | Inhibition of intracellular survival | Data not specified |

| Phenyl-urea | MAH, Mab, Mtb | Common activity observed | Data not specified |

Further research on nicotinic acid benzylidene hydrazide derivatives has also demonstrated antimycobacterial potential, with some derivatives showing activity comparable to existing antitubercular drugs.

Broader Spectrum Antimicrobial Investigations

Investigations into the antimicrobial potential of nicotinic acid derivatives have extended beyond mycobacteria to include a range of pathogenic microbes. These studies indicate that this class of compounds may possess a broader spectrum of activity.

One study on newly synthesized nicotinic acid derivatives reported significant activity against Gram-positive bacteria. Specifically, certain acylhydrazone derivatives of nicotinic acid were found to be highly effective against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study highlighted that various nicotinic acid analogs have demonstrated good antimicrobial activity against a variety of pathogens, including resistant strains. researchgate.net

The antimicrobial activity of representative nicotinic acid derivatives is summarized in the table below.

| Derivative Class | Microorganism | Activity (MIC in µg/mL) |

|---|---|---|

| Acylhydrazone of Nicotinic Acid | Staphylococcus epidermidis ATCC 12228 | 1.95 |

| Acylhydrazone of Nicotinic Acid | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |

| 3-acetyl-1,3,4-oxadiazoline of Nicotinic Acid | Bacillus subtilis ATCC 6633 | 7.81 |

| 3-acetyl-1,3,4-oxadiazoline of Nicotinic Acid | Staphylococcus aureus ATCC 6538 | 7.81 |

These findings suggest that the nicotinic acid scaffold is a promising starting point for the development of new antimicrobial agents with a potentially broad spectrum of action. researchgate.net

Antioxidant and Redox Homeostasis Impact

The potential for nicotinic acid and its derivatives to influence antioxidant pathways and maintain redox homeostasis has been a subject of scientific inquiry. Nicotinamide (vitamin B3), a closely related compound, has demonstrated significant antioxidant properties. nih.gov It has been shown to inhibit oxidative damage induced by reactive oxygen species (ROS) in rat brain mitochondria, protecting against both protein oxidation and lipid peroxidation. nih.gov The protective effects of nicotinamide were observed at biologically relevant concentrations and were found to be more potent than some endogenous antioxidants like ascorbic acid and alpha-tocopherol. nih.gov

Nicotinamide is a component of the coenzymes NAD and NADP, which play a crucial role in cellular metabolism and energy production. wellnessresources.com These coenzymes are vital for the function of over 400 enzymes involved in metabolizing carbohydrates, fats, and proteins. wellnessresources.com Through its role in these fundamental processes, niacinamide contributes to antioxidant protection and the maintenance of cellular health. wellnessresources.com

While direct studies on this compound are limited, the antioxidant properties of its parent compound, nicotinic acid, and its amide form suggest that it may also possess the ability to modulate redox homeostasis.

Modulation of Neurobiological Systems

Nicotinic acid and its derivatives have been shown to interact with various components of the neurobiological system, including key receptors and ion channels.

Nicotinic Acetylcholine (B1216132) Receptor Ligand Interactions

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are crucial for neurotransmission in both the central and peripheral nervous systems. wikipedia.orgscholarpedia.org They are activated by the endogenous neurotransmitter acetylcholine and are also the primary target of nicotine (B1678760). wikipedia.orgwikipedia.org The binding of agonists to nAChRs leads to a conformational change in the receptor, opening an ion channel that is permeable to cations. scholarpedia.org

The structure of the ligand-binding site of nAChRs is characterized by the presence of aromatic and hydrophobic residues. mdpi.com Ligand binding is driven by enthalpy and is accompanied by conformational changes in the binding site, with the largest movement occurring in the C loop. researchgate.netnih.gov While there is no specific data on the interaction of this compound with nAChRs, its structural similarity to nicotinic acid suggests a potential for interaction. The nature of this interaction, whether as an agonist or antagonist, would require specific investigation.

Transient Receptor Potential Vanilloid (TRPV1) Channel Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a polymodal sensor for various noxious stimuli, including heat, capsaicin, and protons. frontiersin.org Recent studies have indicated that nicotinic acid can directly activate and modulate the TRPV1 channel. nih.govresearchgate.net

Research has shown that nicotinic acid can potentiate the activation of TRPV1 by heat, lowering its activation threshold and causing the channel to open at physiological temperatures. nih.govresearchgate.net This interaction is believed to occur from the intracellular side of the channel. nih.gov Furthermore, nicotinic acid has been found to potentiate the activation of TRPV1 by other ligands, such as capsaicin. nih.gov Studies in knockout mice have demonstrated that the vasodilatory effects of nicotinic acid are significantly reduced in the absence of the TRPV1 channel, suggesting a crucial role for this channel in mediating some of the physiological effects of nicotinic acid. nih.gov Nicotinic acid has also been shown to affect other heat-sensing TRPV channels, potentiating TRPV3 while inhibiting TRPV2 and TRPV4. nih.gov

Kinase Inhibitory Activities (e.g., Anaplastic Lymphoma Kinase)

The potential for nicotinic acid derivatives to act as kinase inhibitors is an emerging area of research. While there is no specific information on the activity of this compound against Anaplastic Lymphoma Kinase (ALK), studies on analogous compounds suggest that the nicotinamide scaffold can be utilized to develop inhibitors of other kinases.

For instance, a series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are overexpressed in various tumors. nih.gov Some of these derivatives displayed potent inhibitory activity against Aurora A and Aurora B kinases and exhibited significant in vitro antitumor activity against several cancer cell lines. nih.gov

Furthermore, nicotinamide itself has been identified as an inhibitor of multiple kinases, including Rho-associated coiled-coil containing protein kinase (ROCK) and casein kinase 1. nih.gov This inhibitory activity has been shown to affect cell survival and differentiation in human pluripotent stem cells. nih.gov A patent has also described nicotinamide-based compounds as kinase inhibitors for various diseases. google.com These findings suggest that the nicotinamide moiety present in this compound could serve as a pharmacophore for kinase inhibition, though specific activity against ALK would require dedicated investigation.

| Compound | Target Kinase | Observed Effect |

|---|---|---|

| 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide | Aurora A Kinase | IC50 = 0.61 µM (against SW620 cell line) |

| Nicotinamide | ROCK2 | 96.7% inhibition of kinase-ligand interaction at 3 mM |

| Nicotinamide | Casein Kinase 1δ | 92.3% inhibition of kinase-ligand interaction |

Influence on Adipokines (e.g., Adiponectin, Leptin)

Detailed preclinical data specifically evaluating the influence of this compound on adipokines such as adiponectin and leptin are not available in the public domain. Scientific literature primarily focuses on the effects of its parent compound, nicotinic acid (niacin), on these metabolic hormones.

Adiponectin is a protein hormone secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown. mdpi.com Research has shown that nicotinic acid can increase serum adiponectin concentrations. nih.govnih.gov In preclinical studies involving primary rat adipocytes and in vivo studies in rats, nicotinic acid administration led to an increase in adiponectin secretion. mdpi.com This effect is believed to be mediated, at least in part, through the GPR109A receptor. nih.gov Studies in differentiated bovine adipocytes also demonstrated that nicotinic acid increased adiponectin concentrations. mdpi.comnih.gov

Leptin is another adipokine that helps regulate energy balance by inhibiting hunger. nih.gov The relationship between nicotinic acid and leptin is also a subject of investigation, with some studies suggesting that nicotinic acid administration can lead to an increase in leptin levels. nih.gov Leptin signaling has been shown to play a role in various physiological processes, and its modulation is a key area of metabolic research. nih.gov

While these findings for nicotinic acid are established, it is crucial to note that such results cannot be directly extrapolated to this compound. Although it is an analogue, structural modifications can significantly alter the pharmacological and biological activity of a compound. Without specific preclinical studies on this compound, its direct effects on adiponectin and leptin remain uncharacterized.

Advanced Research Methodologies and Future Directions in 6 Isopropylcarbamoyl Nicotinic Acid Research

Application of Omics Technologies for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological effects of 6-(isopropylcarbamoyl)nicotinic acid, "omics" technologies are indispensable. These approaches allow for the large-scale study of biological molecules and can provide deep insights into the compound's mechanism of action, identify potential biomarkers, and uncover novel therapeutic applications. researchgate.net

Genomics and Transcriptomics : These technologies can be used to analyze how this compound affects gene expression. By treating cell cultures or animal models with the compound and subsequently sequencing their DNA and RNA, researchers can identify which genes and genetic pathways are upregulated or downregulated. For instance, transcriptomics (via RNA-seq) can reveal if the compound influences genes involved in inflammation, lipid metabolism, or cell proliferation, thereby clarifying its mechanism of action. mdpi.com This approach helps in moving beyond a single target to a network-level understanding of the drug's impact.

Proteomics : Proteomics focuses on the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the proteome of cells or tissues after exposure to this compound. This can help in identifying the direct protein targets of the compound and understanding its downstream effects on cellular signaling pathways and functions. frontiersin.org

Metabolomics : This field involves the comprehensive analysis of metabolites within a biological system. By profiling the metabolome, scientists can observe the final downstream effects of the compound on cellular metabolism. For example, metabolomics could confirm whether this compound alters lipid profiles or other metabolic pathways in a manner similar to or distinct from nicotinic acid itself. nih.govnih.gov

The integration of these multi-omics datasets provides a powerful, systems-biology approach to build a comprehensive biological profile of this compound, moving beyond traditional single-target assays. researchgate.net

Development of Advanced In Vitro and In Silico Models for Compound Screening and Prediction

The early stages of drug discovery for compounds like this compound can be significantly accelerated by using advanced preclinical models that better predict human responses.

Advanced In Vitro Models : Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for drug screening. mdpi.compromega.co.uknih.gov Patient-derived organoids, which maintain the genetic and phenotypic characteristics of the original tissue, could be used to test the efficacy of this compound on diseased tissues, for instance, in different cancer subtypes. mdpi.comdanaher.com These models are particularly valuable for assessing compound efficacy and predicting patient-specific responses. mdpi.com

In Silico Models : Computational, or in silico, methods are crucial for the early assessment of a compound's properties, helping to prioritize promising candidates and reduce failures in later stages. nih.govnih.gov These models use computer simulations to predict a compound's behavior.

Molecular Docking : This technique simulates the interaction between a compound and a protein target. For this compound, docking studies could predict its binding affinity to various receptors and enzymes, such as cyclooxygenase-2 (COX-2) or vascular endothelial growth factor receptor-2 (VEGFR-2), which are targets for anti-inflammatory and anticancer drugs, respectively. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related nicotinic acid derivatives, a QSAR model could predict the activity of this compound and guide the design of new, more potent analogs. nih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. researchgate.net Early prediction of these pharmacokinetic and safety profiles is essential to identify compounds with a higher chance of success in clinical trials. nih.govnih.gov

| Model Type | Application for this compound | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting binding to potential protein targets (e.g., enzymes, receptors). mdpi.comnih.gov | Binding affinity, interaction modes, target identification. |

| QSAR | Predicting biological activity based on chemical structure. nih.gov | Structure-activity relationships, guidance for analog design. |

| ADMET Prediction | Forecasting pharmacokinetic and safety properties. nih.govresearchgate.net | Bioavailability, metabolic stability, potential toxicity. |

Chemoinformatics and Artificial Intelligence in Drug Discovery and Development

Chemoinformatics and artificial intelligence (AI) are revolutionizing the process of drug discovery. For this compound, these computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone.

Virtual Screening : AI-powered algorithms can screen massive virtual libraries of compounds to identify molecules with a high probability of binding to a specific target. This can be used to find other compounds that act similarly to this compound or to identify its potential targets.

De Novo Drug Design : Machine learning models can be trained on existing chemical and biological data to design entirely new molecules with desired properties. This could be used to generate novel derivatives of the nicotinic acid scaffold with improved efficacy and reduced side effects.

Predictive Modeling : AI can build more sophisticated predictive models for biological activity and ADMET properties than traditional QSAR. researchgate.net These models can learn from complex, high-dimensional data from omics studies to make more accurate predictions about the effects of this compound in a biological system.

By integrating chemoinformatics and AI, the research and development pipeline for nicotinic acid derivatives can become more efficient, cost-effective, and successful. nih.gov

Exploration of New Therapeutic Modalities Based on the Nicotinic Acid Scaffold

Beyond developing this compound as a standalone small molecule drug, future research could explore novel therapeutic modalities that leverage its chemical scaffold to enhance its therapeutic effects.

Prodrugs : A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov Designing a prodrug of this compound could improve its solubility, stability, or pharmacokinetic profile. mdpi.com For example, a prodrug approach could be used to target the compound to a specific tissue, such as cancer cells, where an enzyme would then release the active drug, thereby increasing efficacy and reducing systemic toxicity. nih.govmdpi.com Prodrugs of niacin have been explored to prolong its release and potentially reduce side effects. nih.gov

Advanced Drug Delivery Systems : Encapsulating this compound in novel drug delivery systems can control its release and improve its therapeutic index. mdpi.com

Nanoparticles : Loading the compound into nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its bioavailability, and enable targeted delivery to specific cells or tissues. nih.govnih.gov

Hydrogels and Matrices : For localized delivery, the compound could be incorporated into injectable hydrogels or matrix tablets that provide sustained release over an extended period. nih.gov This is particularly relevant for applications like managing localized inflammation.

| Therapeutic Modality | Potential Application | Advantage for this compound |

|---|---|---|

| Prodrugs | Targeted cancer therapy, improved pharmacokinetics. nih.govmdpi.com | Enhanced specificity, reduced systemic side effects. mdpi.com |

| Nanoparticle Delivery | Systemic delivery for cancer or inflammatory diseases. mdpi.comnih.gov | Improved stability, bioavailability, and targeted delivery. |

| Sustained-Release Formulations | Chronic conditions requiring stable drug levels. nih.gov | Reduced dosing frequency, improved patient compliance. |

These advanced modalities, including nucleic acid-based therapies and PROTACs, are expanding the landscape of drug development and may offer innovative ways to utilize the nicotinic acid scaffold in the future. bcg.combcg.com

Addressing Challenges in Synthetic Accessibility and Biological Specificity for Future Research Efforts

For this compound and its derivatives to progress as therapeutic agents, two key challenges must be addressed: synthetic accessibility and biological specificity.

Synthetic Accessibility : The ability to synthesize a compound efficiently, cost-effectively, and at a large scale is critical for its development. While the synthesis of nicotinic acid derivatives is generally well-established, involving reactions like esterification, amidation, and cyclization, specific derivatives can present unique challenges. nih.govresearchgate.netchemistryjournal.net Future research should focus on developing robust and scalable synthetic routes for this compound. The shift towards biocatalytic processes, using enzymes to perform chemical transformations, offers a more environmentally friendly and efficient alternative to traditional chemical synthesis. nih.govfrontiersin.org

Biological Specificity : A major goal in drug development is to create compounds that interact specifically with their intended target while minimizing off-target effects, which can cause adverse reactions. Nicotinic acid itself has limitations due to side effects like cutaneous flushing. nih.gov For this compound, it is crucial to thoroughly investigate its interactions with a wide range of proteins to ensure it has a high degree of specificity for its therapeutic target. mdpi.com Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with changes in its biological activity, are essential for designing derivatives with improved specificity and a better safety profile. mdpi.commdpi.com

By focusing on innovative synthetic methodologies and rigorous biological characterization to ensure specificity, researchers can pave the way for the successful clinical translation of this compound and other promising compounds based on the nicotinic acid scaffold.

Q & A

Basic: What are the established synthetic routes and characterization methods for 6-(Isopropylcarbamoyl)nicotinic acid?

Answer:

The synthesis typically involves coupling isopropylamine with a nicotinic acid derivative. For example, analogous compounds like 6-(Isopropylcarbamoyl)picolinic acid (yield: 74%) are synthesized via carbodiimide-mediated coupling, followed by purification via column chromatography. Characterization employs ¹H NMR (e.g., δ 8.33–8.14 ppm for aromatic protons) and ESI-MS (e.g., [M-H]⁻ at m/z 207.08) to confirm structure and purity . Researchers should optimize reaction conditions (e.g., solvent, temperature) to improve yields and minimize side products.

Basic: How can researchers validate the purity and stability of this compound under varying pH conditions?

Answer:

Stability studies should include HPLC-UV or LC-MS analyses at different pH levels (e.g., 2–10) and temperatures. For example, nicotinic acid derivatives are prone to oxidation under acidic conditions, as shown in peroxomonosulfate-mediated reactions where protonation of the pyridine ring influences reactivity . Use accelerated stability testing (40°C/75% RH) and monitor degradation products via spectral comparisons (e.g., IR for functional groups).

Advanced: What computational or experimental approaches are used to study its pharmacokinetics and tissue distribution?

Answer:

Mixed-effects modeling with stochastic differential equations (SDEs) can predict pharmacokinetic parameters (e.g., clearance, volume of distribution). For instance, studies on nicotinic acid in Zucker rats used sensitivity equations to compute gradients of population likelihood approximations, enabling robust parameter estimation . Validate models using in vivo data from plasma/tissue sampling and correlate with in vitro permeability assays (e.g., Caco-2 cells).

Advanced: How does this compound interact with metallo-β-lactamase enzymes, and how can inhibitory efficacy be optimized?

Answer:

The compound’s carbamoyl group may chelate zinc ions in metallo-β-lactamases (e.g., New Delhi Metallo-β-lactamase-1). Structure-activity relationship (SAR) studies on analogs (e.g., picolinic acid derivatives) suggest that substituents on the aromatic ring enhance binding . Use molecular docking (e.g., AutoDock Vina) to predict binding modes and synthesize analogs with electron-withdrawing groups (e.g., -CF₃) to improve affinity. Validate via enzyme inhibition assays (IC₅₀) and MIC tests against resistant bacterial strains.

Advanced: What strategies are effective for designing prodrug derivatives of this compound to enhance blood-brain barrier (BBB) penetration?

Answer:

Esterification or amide prodrug strategies can improve lipophilicity. For example, tazarotenic acid, a nicotinic acid prodrug, uses a methyl ester to enhance bioavailability . Synthesize prodrugs via HATU-mediated coupling and evaluate logP (octanol-water partition coefficient) and BBB permeability using in vitro models (e.g., PAMPA-BBB). Confirm activation via hydrolysis studies in plasma or liver microsomes.

Basic: What analytical techniques are critical for distinguishing this compound from structural analogs?

Answer:

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve structural ambiguities. For example, ESI-MS can differentiate isomers via exact mass (<1 ppm error), while ¹H-¹³C correlations in NMR confirm substituent positions . Pair with X-ray crystallography (if crystalline) for absolute configuration determination.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Conduct meta-analyses of literature data, noting variables like cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Reproduce key studies with rigorously purified batches and include positive controls (e.g., known inhibitors). Use surface plasmon resonance (SPR) to measure binding kinetics independently.

Advanced: What structural modifications enhance its selectivity for nuclear receptors (e.g., RXR) in therapeutic applications?

Answer:

Patent data show that cyclopropane-fused spirochromene derivatives with isopropylcarbamoyl groups exhibit receptor selectivity . Introduce steric hindrance (e.g., bulky substituents) or chiral centers to modulate selectivity. Test analogs in reporter gene assays (e.g., luciferase-based) for RXR activation and compare with off-target receptors (e.g., PPARγ).

Basic: What are the best practices for scaling up synthesis without compromising yield or purity?

Answer:

Optimize flow chemistry setups to control exothermic reactions (e.g., carbodiimide couplings). Use design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, temperature). At pilot scale, implement in-line FTIR or Raman spectroscopy for real-time monitoring. Purify via recrystallization (e.g., ethanol/water) or preparative HPLC .

Advanced: How can researchers leverage patent literature to identify novel applications or synthetic pathways?

Answer:

Analyze patents (e.g., WO 2016/111347) for disclosed intermediates or analogs . Use SciFinder or Reaxys to map synthetic routes and claim structures. For example, spirocyclic derivatives in patent EP applications highlight the role of carbamoyl groups in enhancing metabolic stability . Cross-reference with academic papers to validate mechanistic hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.